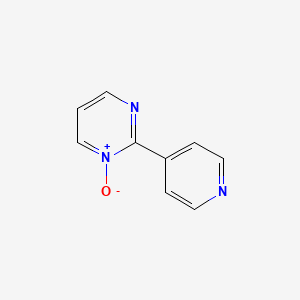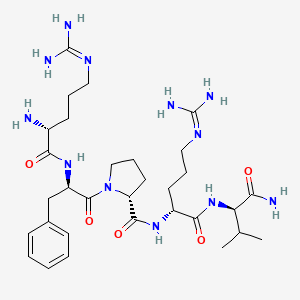
Methyl 4-(bromomethyl)azulene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(bromomethyl)azulene-1-carboxylate is an organic compound belonging to the azulene family, characterized by its unique aromatic structure Azulene derivatives are known for their vibrant blue color and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(bromomethyl)azulene-1-carboxylate typically involves the bromination of methyl azulene-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)azulene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl azulene-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted azulene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions revert the bromomethyl group to a methyl group.
Scientific Research Applications
Methyl 4-(bromomethyl)azulene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex azulene derivatives.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)azulene-1-carboxylate is primarily based on its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The azulene core may also interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Methyl azulene-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Azulene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Bromoazulene derivatives: Other bromo-substituted azulenes with different substitution patterns.
Uniqueness: Methyl 4-(bromomethyl)azulene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and carboxylate groups allows for versatile chemical modifications and interactions with biological systems .
Properties
CAS No. |
142169-63-9 |
|---|---|
Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)azulene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
VKOCBRIWTZEKNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C2C1=CC=CC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


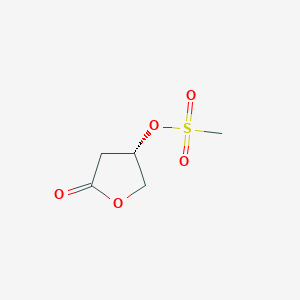
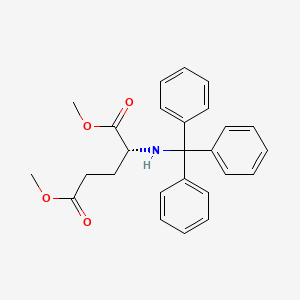

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
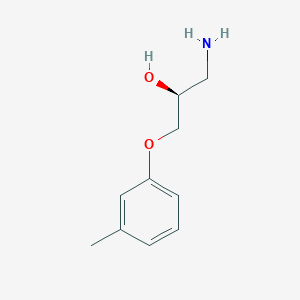
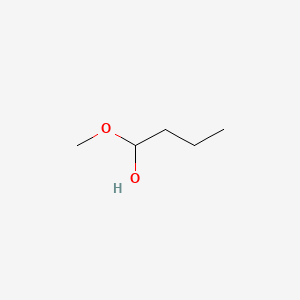

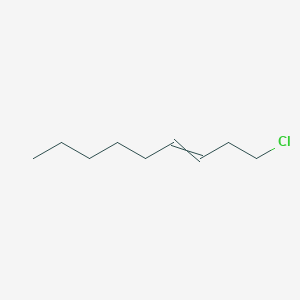
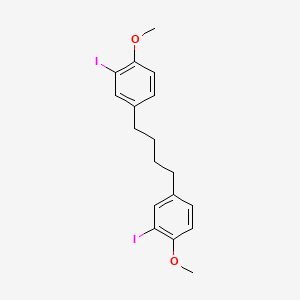
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
